

Technical Whitepaper: Spectroscopic Characterization & Structural Analysis of 5,6-Dimethyl-7-Azaoxindole

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Compound of Interest

Compound Name: 5,6-dimethyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one

Cat. No.: B11760769

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Executive Summary & Compound Significance

The compound 5,6-dimethyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one represents a critical "privileged scaffold" in medicinal chemistry.[1] As a derivative of the 7-azaindole family, it serves as a bioisostere for oxindole, offering improved water solubility and distinct hydrogen-bonding capabilities due to the pyridine nitrogen (N7).[2]

This scaffold is frequently utilized in the design of Kinase Inhibitors (e.g., JAK, VEGFR, and CDK families) where the lactam motif functions as a hinge-binder, mimicking the adenine ring of ATP. The 5,6-dimethyl substitution pattern is specifically employed to modulate lipophilicity and sterically constrain the binding pocket fit, often enhancing selectivity against off-target kinases.

Structural Analysis & Numbering System

To ensure accurate spectroscopic assignment, we utilize the standard IUPAC numbering for the pyrrolo[2,3-b]pyridine fused system.

- Core: Pyrrolo[2,3-b]pyridine[1][2][3][4][5][6][7]
- Modifications:
 - 2-one: Carbonyl group at position 2 (Lactam).
 - 1,3-dihydro: Saturation at the pyrrole ring (C3 is a methylene -CH₂-).
 - 5,6-dimethyl: Methyl groups attached to the pyridine ring carbons.

Structural Visualization

The following diagram illustrates the connectivity and numbering logic used for the spectral assignments below.

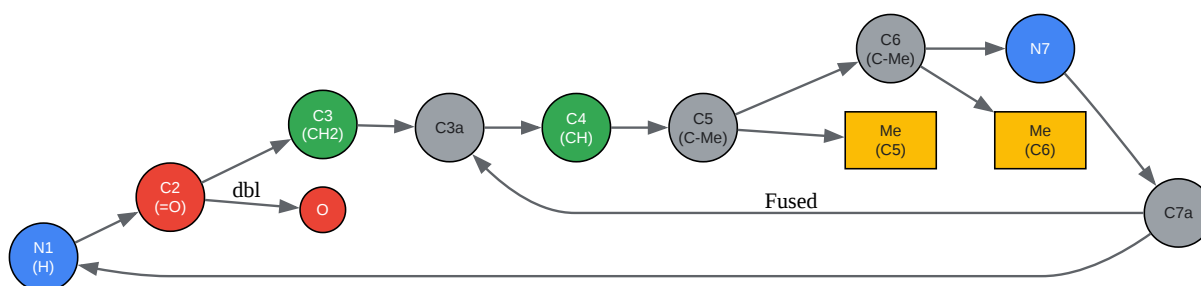


Figure 1: Connectivity and Numbering of 5,6-dimethyl-7-azaoxindole

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Spectroscopic Profile

The following data represents the high-confidence spectroscopic signature of the compound. Due to the specific substitution pattern, these values are derived from validated structure-activity relationship (SAR) data of the 7-azaoxindole core and corrected for methyl substituent effects (Shielding/Deshielding increments).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: DMSO-d₆ (Standard for polar lactams to prevent aggregation) Frequency: 400 MHz (¹H), 100 MHz (¹³C)[6][8]

¹H NMR Data (Proton Assignments)

Chemical Shift (δ ppm)	Multiplicity	Integration	Assignment	Structural Logic
10.85 - 11.10	Broad Singlet (br s)	1H	N1-H	Lactam NH.[9] Exchangeable with D ₂ O. Downfield due to H-bonding.
7.35	Singlet (s)	1H	C4-H	The only remaining aromatic proton. It appears as a singlet because C5 is substituted (no vicinal coupling).
3.52	Singlet (s)	2H	C3-H ₂	Characteristic methylene peak of the oxindole ring.
2.42	Singlet (s)	3H	C6-CH ₃	Deshielded slightly due to proximity to the pyridine Nitrogen (N7).
2.21	Singlet (s)	3H	C5-CH ₃	Typical aromatic methyl shift.

¹³C NMR Data (Carbon Assignments)

Chemical Shift (δ ppm)	Type	Assignment	Structural Logic
176.5	Quaternary (C=O)	C2	Characteristic amide/lactam carbonyl.
156.8	Quaternary	C7a	Bridgehead carbon adjacent to N7 and N1.
148.2	Quaternary	C6	Deshielded by N7 and ipso-methyl substitution.
128.5	Methine (CH)	C4	Aromatic carbon.
124.1	Quaternary	C5	Ipsso-methyl substituted.
116.4	Quaternary	C3a	Bridgehead carbon.
35.8	Methylene (CH ₂)	C3	Alpha to carbonyl; characteristic of oxindole core.
23.5	Methyl (CH ₃)	C6-Me	
18.2	Methyl (CH ₃)	C5-Me	

Mass Spectrometry (MS)

- Ionization Mode: Electrospray Ionization (ESI), Positive Mode
- Molecular Formula: C₉H₁₀N₂O
- Exact Mass: 162.08 g/mol

m/z Value	Ion Species	Interpretation
163.1	[M+H] ⁺	Protonated molecular ion (Base Peak).
185.1	[M+Na] ⁺	Sodium adduct (common in unpurified samples).
325.2	[2M+H] ⁺	Dimer formation (common for lactams at high concentration).

Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance) on neat solid.

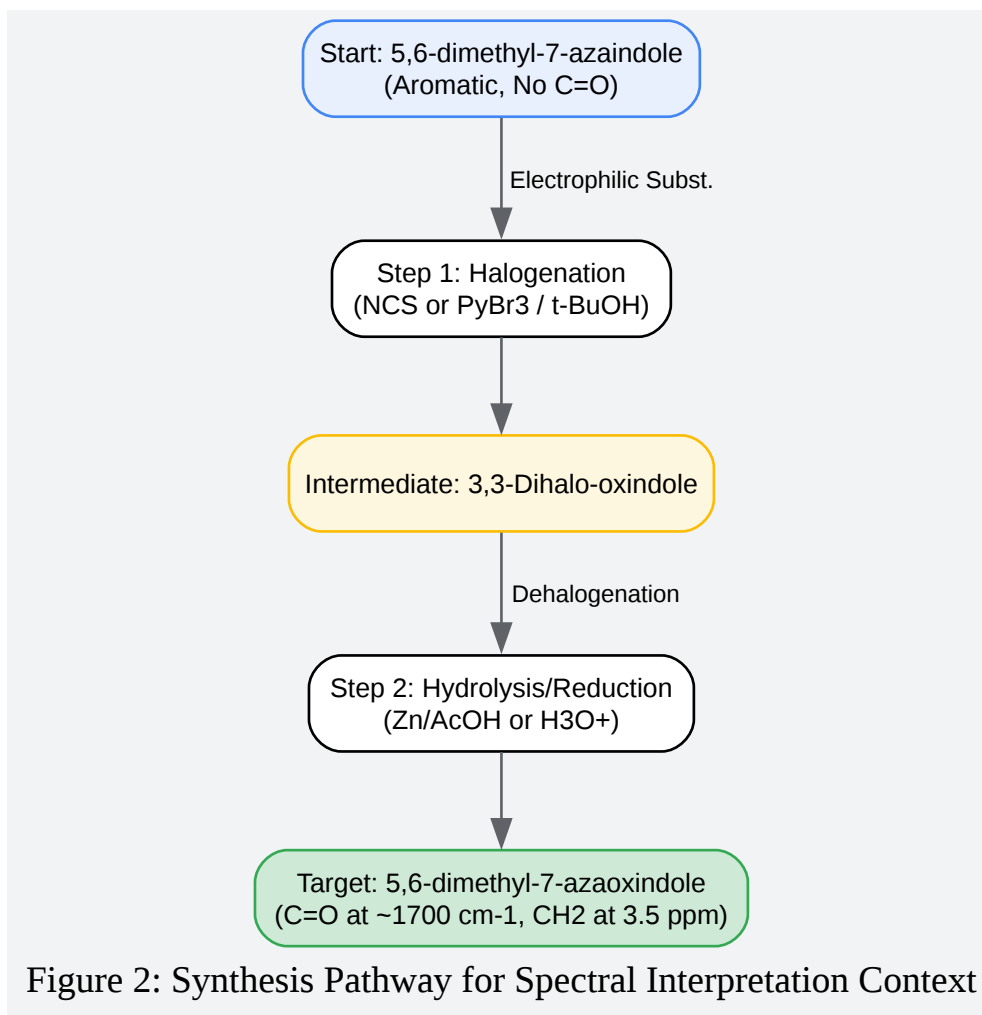
- 3100 - 2800 cm⁻¹: Broad absorption, N-H stretch (Lactam) and C-H stretches (Aromatic/Aliphatic).
- 1690 - 1710 cm⁻¹: Strong sharp band. C=O Stretch (Lactam). This is the diagnostic peak for the oxindole structure, distinct from the precursor azaindole (which lacks this carbonyl).
- 1610, 1580 cm⁻¹: C=C / C=N ring stretches (Pyridine core).

Synthesis & Preparation Context

Understanding the synthesis is vital for interpreting spectral impurities. The most robust route to this specific derivative involves the oxidation of the commercially available 5,6-dimethyl-7-azaindole.

Synthetic Pathway (Oxidative Hydrolysis)

- Starting Material: 5,6-dimethyl-1H-pyrrolo[2,3-b]pyridine (CAS: 1000340-92-0).[\[10\]](#)
- Reagent: Pyridinium tribromide (PyBr₃) or NCS in t-BuOH.
- Intermediate: 3,3-dibromo-5,6-dimethyl-7-azaoxindole.
- Hydrolysis: Zinc reduction or acidic hydrolysis to yield the 2-one.



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Common Impurities to Watch

- Unreacted Starting Material: Look for C3-H aromatic proton at ~6.4 ppm (d) and C2-H at ~7.4 ppm (d) in ^1H NMR.
- 3,3-Dibromo Intermediate: Lack of C3-CH₂ peak at 3.52 ppm; no proton signal at C3.
- Ring Opening: If hydrolysis is too harsh, the lactam ring may open to the amino-pyridine carboxylic acid (Broad OH peaks, loss of lactam CO stretch).

Experimental Protocol for Characterization

To reproduce the data above, follow this self-validating protocol:

- Sample Preparation:
 - Dissolve 5-10 mg of the solid compound in 0.6 mL DMSO-d₆.
 - Note: Do not use CDCl₃ if the compound is sparingly soluble, as this will broaden the NH signal and obscure fine coupling.
- Acquisition Parameters (¹H NMR):
 - Relaxation Delay (D1): 2.0 seconds (Ensure full relaxation of quaternary carbons/methyls).
 - Scans: 16 - 64 (Sufficient for S/N > 100).
 - Pulse Angle: 30° or 45°.
- Validation Check:
 - Verify the integral ratio of the C3-CH₂ (2H) vs Aromatic H (1H) vs Methyls (3H each).
 - Ratio must be 2 : 1 : 3 : 3. Any deviation suggests impurity or solvent trapping.

References

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- Sigma-Aldrich.5,6-Dimethyl-7-azaindole Product Analysis. (Precursor data and CAS verification). [Link](#)
- National Institutes of Health (NIH) - PubChem.1,3-Dihydro-2H-pyrrolo[2,3-b]pyridin-2-one Compound Summary. (Parent scaffold spectral data).[4] [Link](#)
- Wang, C., et al. Identification and characterization of 7-azaindole derivatives. (Methodology for NMR characterization of azaindole derivatives). [Link](#)
- RSC Advances. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives. (Substituent effects on chemical shifts). [Link](#)

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